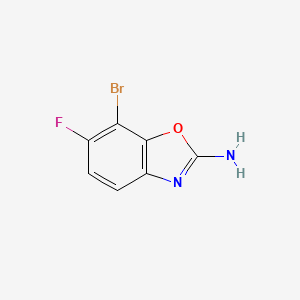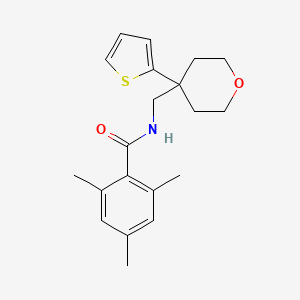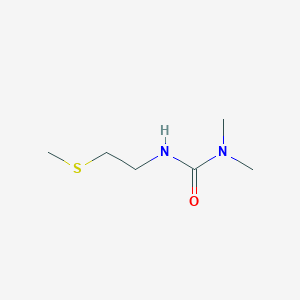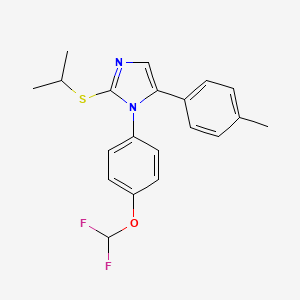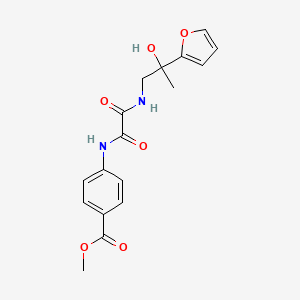
Methyl 4-(2-((2-(furan-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photopolymerization Initiators
Toward Nitroxide-Mediated Photopolymerization
A study introduced a novel alkoxyamine bearing a chromophore group for use as a photoinitiator in nitroxide-mediated photopolymerization (NMP). This compound, through UV irradiation, generates radicals that are crucial for initiating polymerization, making it a significant advance in the development of new photopolymerization technologies (Guillaneuf et al., 2010).
Energetic Materials Development
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials
Research on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives for synthesizing insensitive energetic materials demonstrated the potential of these compounds in creating safer, high-performance explosives and propellants. Their moderate thermal stabilities and insensitivity towards impact and friction make them suitable for applications requiring high safety standards (Yu et al., 2017).
Polymer Synthesis
Enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block
This study highlights the enzymatic polymerization of biobased rigid diol, 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters to produce novel furan polyesters. These polyesters have potential applications in creating sustainable and environmentally friendly plastic alternatives (Jiang et al., 2014).
Renewable PET Production
Route to Renewable PET
A study on the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves for the production of biobased terephthalic acid precursors from ethylene and renewable furans. This research provides a pathway towards the sustainable production of polyethylene terephthalate (PET), a common plastic material, from biomass-derived furans (Pacheco et al., 2015).
Corrosion Inhibition
Amino acid compounds as eco-friendly corrosion inhibitor for N80 steel in HCl solution
The study focused on the use of amino acid compounds as corrosion inhibitors for steel, highlighting the potential of these compounds in protecting metals from corrosion in acidic environments. This application is particularly relevant for industries dealing with acidic substances, offering a more environmentally friendly alternative to traditional corrosion inhibitors (Yadav et al., 2015).
Direcciones Futuras
Furan derivatives have wide applications in various fields including therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . Therefore, the study and development of new furan derivatives like this compound could have potential applications in these areas.
Propiedades
IUPAC Name |
methyl 4-[[2-[[2-(furan-2-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-17(23,13-4-3-9-25-13)10-18-14(20)15(21)19-12-7-5-11(6-8-12)16(22)24-2/h3-9,23H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZKNCTTZSIMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
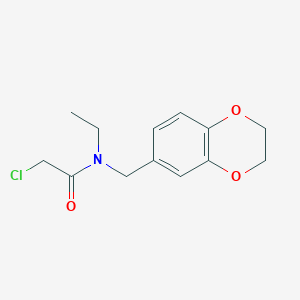
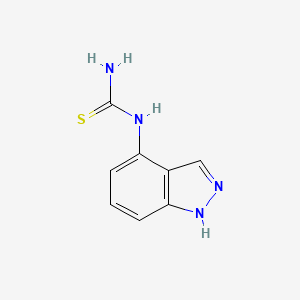
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)

![Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2776257.png)
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2776258.png)
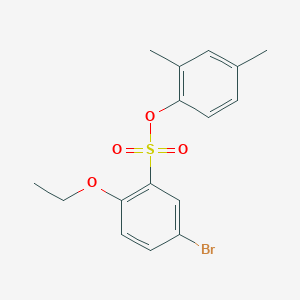

![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)
![2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776264.png)
